molecular formula C11H17N3OSi B14318732 Silane, (2-azido-2-phenylethoxy)trimethyl- CAS No. 105256-36-8

Silane, (2-azido-2-phenylethoxy)trimethyl-

Cat. No.: B14318732
CAS No.: 105256-36-8
M. Wt: 235.36 g/mol
InChI Key: ASHOGMSZNMABLD-UHFFFAOYSA-N
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Description

Silane, (2-azido-2-phenylethoxy)trimethyl-, is an organosilicon compound that features a trimethylsilyl group attached to a 2-azido-2-phenylethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2-azido-2-phenylethoxy)trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium azide in the presence of a solvent such as diethylene glycol dimethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Silane, (2-azido-2-phenylethoxy)trimethyl-, undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of silicon.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxidized silicon compounds.

Scientific Research Applications

Silane, (2-azido-2-phenylethoxy)trimethyl-, has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing azido groups into organic molecules, facilitating the synthesis of complex organic compounds.

    Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.

    Biology and Medicine: Utilized in the development of bioconjugates and drug delivery systems due to its ability to form stable linkages with biomolecules.

    Industry: Applied in the production of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of Silane, (2-azido-2-phenylethoxy)trimethyl-, involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and materials synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

    Azidotrimethylsilane: Similar in structure but lacks the phenylethoxy moiety.

    Trimethylsilane: Contains a trimethylsilyl group but lacks the azido and phenylethoxy groups.

    Phenyltrimethoxysilane: Contains a phenyl group attached to a trimethoxysilyl group but lacks the azido functionality.

Uniqueness

Silane, (2-azido-2-phenylethoxy)trimethyl-, is unique due to the presence of both the azido and phenylethoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis, materials science, and bioconjugation, making it a valuable compound in various research and industrial fields .

Properties

105256-36-8

Molecular Formula

C11H17N3OSi

Molecular Weight

235.36 g/mol

IUPAC Name

(2-azido-2-phenylethoxy)-trimethylsilane

InChI

InChI=1S/C11H17N3OSi/c1-16(2,3)15-9-11(13-14-12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

ASHOGMSZNMABLD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC(C1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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